molecular formula C24H16Cl2N2O3 B7729978 MFCD02364651

MFCD02364651

Cat. No.: B7729978
M. Wt: 451.3 g/mol
InChI Key: AOXTWKCPNYMTRC-LDADJPATSA-N
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Description

The compound identified by the registry number “MFCD02364651” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02364651” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.

    Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and efficiency.

    Quality Control: Rigorous quality control measures are in place to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

“MFCD02364651” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as:

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Catalysts: Catalysts such as palladium on carbon or platinum are used to facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.

    Substitution: New compounds with different functional groups replacing the original ones.

Scientific Research Applications

“MFCD02364651” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD02364651” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(3,4-dichloroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N2O3/c1-15-2-6-17(7-3-15)24(30)31-20-9-4-16(5-10-20)12-18(14-27)23(29)28-19-8-11-21(25)22(26)13-19/h2-13H,1H3,(H,28,29)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXTWKCPNYMTRC-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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